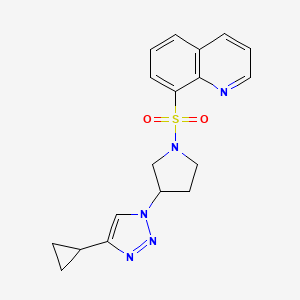

2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

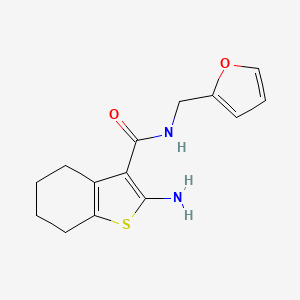

“2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as benzimidazoles . It is used in various fields of research and has been extensively utilized as a drug scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles in high yield . The reaction probably proceeds via a mechanism illustrated in the referenced paper .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N2OS . The average mass is 194.253 Da and the monoisotopic mass is 194.051376 Da .

Chemical Reactions Analysis

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented in the literature .

Physical And Chemical Properties Analysis

The boiling point of a similar compound, “2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylacetamide”, is predicted to be 439.7±47.0 °C, and the density is predicted to be 1.30±0.1 g/cm3 . The pKa is predicted to be 10.60±0.10 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

One significant scientific application of 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine dihydrochloride, specifically its derivatives, is in the field of antimicrobial and antifungal treatments. Bis(benzimidazole) derivatives, when used in conjunction with trithiocyanuric acid, have shown potential in the treatment of infections caused by bacteria or yeasts. These compounds have been tested on a wide spectrum of bacterial and yeast strains, demonstrating notable antimicrobial properties, particularly when certain compounds were utilized, achieving up to 80% growth inhibition in specific strains (Kopel et al., 2015).

Catalytic Applications in Ethylene Oligomerization

Another scientific research application involves the use of derivatives of this compound in the field of catalysis. Iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives have been synthesized and studied for their catalytic behavior in ethylene oligomerization. These complexes have shown promising results, with certain complexes exhibiting high activity and selectivity for linear 1-butene, indicating their potential in industrial applications (Haghverdi et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.2ClH/c1-14(2)7-8-15-11-12-9-5-3-4-6-10(9)13-11;;/h3-6H,7-8H2,1-2H3,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADQPUJCCXCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSC1=NC2=CC=CC=C2N1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60981826 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63991-50-4 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60981826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

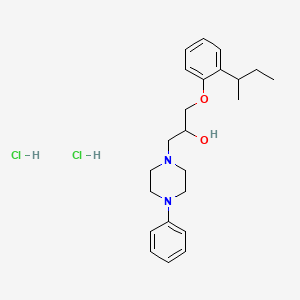

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide](/img/structure/B2636836.png)

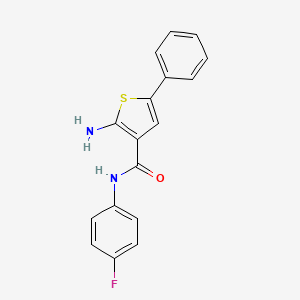

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)

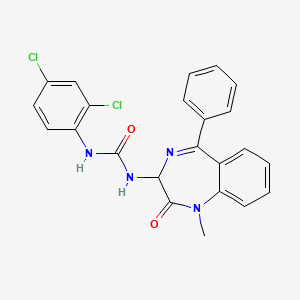

![N-(4-bromophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2636846.png)

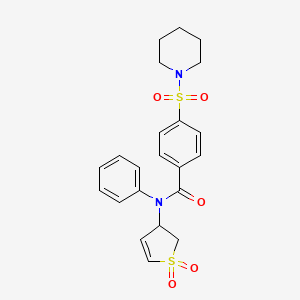

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636847.png)

![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)